4-(2-Ethoxyphenoxy)piperidine
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Overview
Description
4-(2-Ethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology. It is known for its unique structure, which includes a piperidine ring substituted with a 2-ethoxyphenoxy group.
Preparation Methods
The synthesis of 4-(2-Ethoxyphenoxy)piperidine typically involves the reaction of 2-ethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-ethoxyphenol, followed by the addition of piperidine to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
4-(2-Ethoxyphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-Ethoxyphenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)piperidine involves its interaction with specific molecular targets within cells. It can bind to DNA via intercalation, affecting the transcription and replication processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
4-(2-Ethoxyphenoxy)piperidine can be compared to other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Exhibits anti-inflammatory and anticancer effects
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFRRUDIUKVAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639919 |
Source
|
Record name | 4-(2-Ethoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420137-19-5 |
Source
|
Record name | 4-(2-Ethoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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